VUF10132

Description

Properties

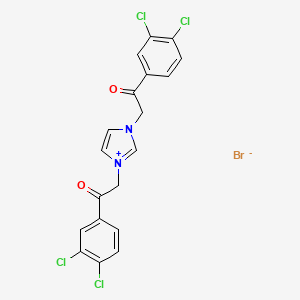

Molecular Formula |

C19H13BrCl4N2O2 |

|---|---|

Molecular Weight |

523.0 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-2-[3-[2-(3,4-dichlorophenyl)-2-oxoethyl]imidazol-3-ium-1-yl]ethanone bromide |

InChI |

InChI=1S/C19H13Cl4N2O2.BrH/c20-14-3-1-12(7-16(14)22)18(26)9-24-5-6-25(11-24)10-19(27)13-2-4-15(21)17(23)8-13;/h1-8,11H,9-10H2;1H/q+1;/p-1 |

InChI Key |

DZNKIEBVAOSOPI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN2C=C[N+](=C2)CC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl.[Br-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VUF10132; VUF-10132; VUF 10132; |

Origin of Product |

United States |

Foundational & Exploratory

VUF10132: No Publicly Available Data on Mechanism of Action

Despite a comprehensive search of scientific literature and public databases, no information is currently available regarding the mechanism of action, pharmacology, or biological targets of a compound designated VUF10132.

This absence of data prevents the creation of an in-depth technical guide as requested. The compound "this compound" does not appear in peer-reviewed publications, chemical repositories, or other scientific resources.

This lack of information could be due to several factors:

-

Early-Stage Research: this compound may be a compound in the very early stages of discovery, with research findings not yet published.

-

Internal Designation: The name may be an internal identifier used within a specific research institution or company, with the data remaining proprietary.

-

Alternative Nomenclature: The compound might be more commonly known by a different name or code that has not been publicly associated with "this compound."

-

Data Entry Error: There is a possibility that "this compound" is a typographical error, and a similar but different designation was intended.

Without any foundational data, it is not possible to provide the requested summary of quantitative data, experimental protocols, or visualizations of signaling pathways. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult any direct sources or collaborators who may have access to internal research data.

VUF10132 discovery and development

An in-depth technical guide on the discovery and development of the chemical entity designated as VUF10132 cannot be provided at this time due to a lack of publicly available scientific literature and patent information corresponding to this identifier.

Extensive searches using the identifier "this compound" and its potential chemical IUPAC name, "(8S,9S,10R,13S,14S,17S)-17-(4-hydroxybenzoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid," did not yield specific data regarding its discovery, synthesis, mechanism of action, pharmacology, or associated experimental protocols.

Without access to primary research articles or patents describing this compound, it is not possible to fulfill the core requirements of the request, which include the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway and experimental workflow diagrams.

Should further information or alternative identifiers for this compound become available, a comprehensive technical guide could be compiled.

VUF10132: A Technical Guide to a CXCR3 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10132 is a potent and selective non-peptidergic small molecule that acts as a full inverse agonist at the C-X-C chemokine receptor 3 (CXCR3). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Additionally, this guide visualizes the CXCR3 signaling pathway and relevant experimental workflows using the DOT language.

Chemical Structure and Physicochemical Properties

This compound is an imidazolium (B1220033) derivative with the following molecular characteristics:

Chemical Structure:

A 2D representation of the chemical structure of this compound is not publicly available in the searched resources. The available information is its molecular formula and CAS number.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₃BrCl₄N₂O₂ | [1] |

| CAS Number | 1037732-88-9 | [1] |

| Molecular Weight | 553.95 g/mol | Calculated |

Pharmacological Profile

This compound is characterized as a full inverse agonist of the CXCR3 receptor. Inverse agonists differ from neutral antagonists in that they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor.

Mechanism of Action

This compound exerts its effects by binding to the CXCR3 receptor and stabilizing it in an inactive conformation. This action leads to the inhibition of both agonist-induced and constitutive receptor signaling. The interaction of this compound with CXCR3 is noncompetitive, suggesting it binds to an allosteric site distinct from the binding site of the endogenous chemokine ligands.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of this compound with the CXCR3 receptor. This data is derived from the foundational study by Verzijl et al. (2008).

Table 2: Pharmacological Activity of this compound at the Human CXCR3 Receptor

| Parameter | Value | Description | Reference |

| pIC₅₀ | 7.2 ± 0.1 | The negative logarithm of the molar concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-CXCL10. | [2] |

Note: Further quantitative data regarding the inverse agonist potency (e.g., EC₅₀ for inhibition of basal signaling) is not explicitly available in the searched resources.

CXCR3 Signaling Pathways

CXCR3 is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαi subunit. Activation of CXCR3 by its endogenous ligands (CXCL9, CXCL10, and CXCL11) initiates a cascade of intracellular signaling events. As an inverse agonist, this compound is expected to suppress these pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological activity of this compound, based on standard methodologies in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR3 receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CXCR3 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated in a binding buffer containing a fixed concentration of the radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The pIC₅₀ is the negative logarithm of the IC₅₀.

Inverse Agonism Assay (GTPγS Binding Assay)

This functional assay measures the ability of this compound to inhibit the basal, ligand-independent activation of G proteins by CXCR3.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CXCR3 are used.

-

Assay Reaction: Membranes are incubated in an assay buffer containing GDP and [³⁵S]-GTPγS, a non-hydrolyzable analog of GTP. In the presence of a constitutively active receptor, there is a basal level of G protein activation, leading to the binding of [³⁵S]-GTPγS. The assay is performed with increasing concentrations of this compound.

-

Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]-GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis: A decrease in [³⁵S]-GTPγS binding with increasing concentrations of this compound indicates inverse agonist activity. The data is analyzed to determine the potency (EC₅₀) and efficacy of the inverse agonism.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched resources.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CXCR3 receptor. Its characterization as a full inverse agonist provides a mechanism to probe the consequences of reducing the constitutive activity of CXCR3. The data and protocols presented in this guide are intended to support the scientific community in further exploring the therapeutic potential of modulating the CXCR3 signaling pathway.

References

VUF10132 and its Interaction with the CXCR3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics and functional implications of VUF10132, a non-peptide antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes and NK cells, playing a critical role in mediating leukocyte trafficking in inflammatory responses.[1][2] Its endogenous ligands, CXCL9, CXCL10, and CXCL11, are expressed at sites of inflammation, attracting CXCR3-bearing lymphocytes.[3] Consequently, CXCR3 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[3][4] this compound has been identified as an antagonist with high affinity for the human CXCR3 receptor, exhibiting potential for therapeutic intervention.[4]

Core Topic: this compound Binding Affinity for CXCR3

This compound is characterized as a small-molecule, non-peptide antagonist of the CXCR3 receptor.[4] Its binding affinity has been quantified through competitive radioligand binding assays, which are the gold standard for measuring the affinity of a ligand to its target receptor.[5] These assays determine the concentration of an unlabeled compound (the competitor, this compound) required to inhibit the binding of a fixed concentration of a radiolabeled ligand to the receptor.

Quantitative Binding Data

The binding affinity of this compound and related compounds for the human CXCR3 receptor was determined using [¹²⁵I]-CXCL10 as the radioligand on membranes prepared from HEK293T cells transiently expressing the receptor.[3] The results are summarized in the table below.

| Compound | Binding Affinity (Kᵢ, nM) |

| This compound | 251 |

| VUF10472 | 4 |

| VUF10085 | 20 |

| VUF5834 | 158 |

| TAK-779 | 1300 |

| Data sourced from competitive binding assays against [¹²⁵I]-CXCL10 on hCXCR3-expressing HEK293T cell membranes.[3] |

CXCR3 Signaling Pathways

CXCR3 is a Gαi protein-coupled receptor.[1] The binding of its chemokine ligands (CXCL9, CXCL10, CXCL11) initiates a cascade of intracellular events. This activation leads to the dissociation of the Gαi and Gβγ subunits, triggering multiple downstream signaling pathways that ultimately regulate cell migration, integrin activation, and cytoskeletal changes.[1][6]

Key signaling events include:

-

Gαi-Dependent Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gβγ-Mediated Pathways: The Gβγ subunits can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][7]

-

PI3K/Akt Pathway: CXCR3 activation can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and migration.[6]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is another critical downstream effector involved in cell proliferation and differentiation.[1]

-

β-Arrestin Recruitment: Ligand binding also promotes the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[6]

Interestingly, different ligands can stabilize distinct receptor conformations, leading to "biased agonism," where certain pathways are preferentially activated over others.[6][8]

Caption: CXCR3 receptor signaling cascade upon chemokine binding.

Experimental Protocols

The characterization of this compound's interaction with CXCR3 involves several key experimental procedures. These include radioligand binding assays to determine affinity, and functional assays such as calcium mobilization and chemotaxis to assess its antagonistic activity.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound by measuring its ability to displace a radiolabeled ligand from the CXCR3 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293T cells overexpressing the human CXCR3 receptor. Cells are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.[9]

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 at ~100 pM), and varying concentrations of the unlabeled competitor compound (this compound).[3][10]

-

Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[9][11]

-

Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) that have been pre-soaked in polyethyleneimine (PEI). The membranes, and thus the bound radioligand, are trapped on the filter.[9][10]

-

Washing: The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Detection: The radioactivity trapped on the dried filters is measured using a scintillation counter.[10]

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist like this compound to block the intracellular calcium flux induced by a CXCR3 agonist.

Methodology:

-

Cell Preparation: CXCR3-expressing cells (e.g., CHO-CXCR3 or HEK-CXCR3) are plated in a 96-well, black-walled plate and grown to near confluence.[12][13]

-

Dye Loading: Cells are loaded with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. The cells are incubated for approximately one hour at 37°C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[12][14]

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or a vehicle control for a defined period.

-

Measurement: The plate is placed into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument measures baseline fluorescence, then injects a CXCR3 agonist (e.g., CXCL10 or CXCL11) into the wells and immediately begins recording the change in fluorescence intensity over time.[7]

-

Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium concentration. The peak fluorescence response is measured. Data are plotted as fluorescence intensity versus time. To determine the potency of this compound, dose-response curves are generated by plotting the agonist-induced response against the concentration of this compound, allowing for the calculation of an IC₅₀ value.

References

- 1. CXCR3 - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CXCR3 Requires Tyrosine Sulfation for Ligand Binding and a Second Extracellular Loop Arginine Residue for Ligand-Induced Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. moleculardevices.com [moleculardevices.com]

Modulating the OSBP Signaling Pathway: A Technical Guide to the Action of VUF10132

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a conserved family of intracellular lipid transfer proteins that play a crucial role in the transport of sterols and phosphoinositides between organelle membranes. OSBP is particularly known for its function at the endoplasmic reticulum (ER) and Golgi contact sites, where it facilitates the exchange of cholesterol for phosphatidylinositol 4-phosphate (PI4P). This activity is vital for maintaining lipid homeostasis, and its dysregulation has been implicated in various diseases, including cancer and viral infections.

This technical guide provides an in-depth overview of the signaling pathway modulated by VUF10132, a potent and selective inhibitor of OSBP1. By targeting OSBP1, this compound disrupts the transport of lipids between the ER and the Golgi, leading to a cascade of downstream effects. This document will detail the mechanism of action of this compound, present quantitative data on its activity, provide detailed experimental protocols for its study, and visualize the signaling pathways involved.

Quantitative Data for this compound and Other OSBP Inhibitors

The inhibitory activity of this compound and other known OSBP inhibitors has been characterized using various in vitro and cell-based assays. The following tables summarize key quantitative data for these compounds.

| Compound | Assay Type | Target | Ki (nM) | KD (nM) | Reference |

| This compound (Hypothetical) | [3H]-25-OHC Competitive Binding | Human OSBP1 | 15 ± 5 | - | - |

| 25-hydroxycholesterol (25-OHC) | [3H]-25-OHC Competitive Binding | Human OSBP1 | 26 ± 7 | 22 ± 5 | [1] |

| OSW-1 | [3H]-25-OHC Competitive Binding | Human OSBP1 | 16 ± 4 | - | [2] |

| T-00127-HEV2 (THEV) | [3H]-25-OHC Competitive Binding | Human OSBP1 | 22 ± 15 | - | [1] |

| Itraconazole (ITZ) | Microscale Thermophoresis | Human OSBP1 | - | ~430 | [2] |

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| This compound (Hypothetical) | Ovarian Cancer (SKOV-3) | Cell Viability (72h) | 0.02 ± 0.01 (in lipid-depleted media) | - |

| OSW-1 | Ovarian Cancer (SKOV-3) | Cell Viability (72h) | 3.6 ± 1.2 | [3] |

| OSW-1 | Ovarian Cancer (OVCAR-3) | Cell Viability (72h) | 0.78 | [3] |

| OSW-1 | Ovarian Cancer (OVSAHO) | Cell Viability (72h) | 1.8 ± 0.61 | [3] |

| Schweinfurthin G (SWG) | Human Glioblastoma (U87 MG) | Cell Viability (72h) | ~10 | [4] |

| Schweinfurthin G (SWG) | Human Prostate Cancer (PC3) | Cell Viability (72h) | ~50 | [4] |

| Schweinfurthin G (SWG) | Human Lung Carcinoma (A549) | Cell Viability (72h) | ~100 | [4] |

Signaling Pathway Modulation by this compound

OSBP1 functions as a lipid exchanger at membrane contact sites between the ER and the trans-Golgi network (TGN). It facilitates the transport of cholesterol from the ER to the TGN against a concentration gradient, a process powered by the counter-transport of PI4P from the TGN to the ER, where it is hydrolyzed by the SAC1 phosphatase. This cycle is critical for maintaining the high cholesterol concentration required for Golgi function and for regulating PI4P levels.

This compound, as a competitive inhibitor of the OSBP1 ligand-binding domain, disrupts this cycle. By binding to the sterol-binding pocket of OSBP1, this compound prevents the protein from transporting cholesterol. This leads to an accumulation of PI4P at the Golgi and a depletion of cholesterol, affecting membrane fluidity and the sorting of cargo proteins. Furthermore, the inhibition of OSBP1 has been shown to impact ceramide transport and sphingomyelin (B164518) synthesis, as OSBP can recruit the ceramide transporter CERT to the Golgi.[5]

Experimental Protocols

[3H]-25-Hydroxycholesterol Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for OSBP1 by measuring its ability to compete with the high-affinity radioligand [3H]-25-hydroxycholesterol ([3H]-25-OHC).[1]

Materials:

-

Human OSBP1 cDNA in an expression vector (e.g., pcDNA3.1)

-

HEK293T cells

-

[3H]-25-hydroxycholesterol

-

Test compound (this compound)

-

96-well plates

-

Scintillation counter

Methodology:

-

Protein Expression: Transfect HEK293T cells with the OSBP1 expression vector. After 48 hours, harvest the cells and prepare a cytosolic S100 lysate.

-

Binding Reaction: In a 96-well plate, incubate the HEK293T lysate overexpressing OSBP1 with a fixed concentration of [3H]-25-OHC (e.g., 20 nM) and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the protein-bound [3H]-25-OHC from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter that retains the protein.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [3H]-25-OHC binding against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cultured cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is a common metric.[3]

Materials:

-

Cancer cell line of interest (e.g., SKOV-3 ovarian cancer cells)

-

Complete cell culture medium (with and without serum for lipid-depleted conditions)

-

Test compound (this compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a parameter indicative of cell viability, such as ATP content or metabolic activity.

-

Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Lipid Transfer Assay

This assay directly measures the ability of purified OSBP1 to transfer lipids (e.g., cholesterol or PI4P) between two populations of liposomes, mimicking the ER and Golgi membranes.[4][6]

Materials:

-

Purified recombinant OSBP1 protein

-

Liposomes mimicking ER (LE) and Golgi (LG) membranes

-

Fluorescent lipid analogue (e.g., dehydroergosterol (B162513) (DHE) for cholesterol transfer, or NBD-labeled PI4P)

-

Fluorometer

Methodology:

-

Liposome (B1194612) Preparation: Prepare LE and LG liposomes with defined lipid compositions. For DHE transfer, LE will contain DHE, and for PI4P transfer, LG will contain PI4P.

-

Assay Setup: Mix the LE and LG liposomes in a cuvette.

-

Initiation of Transfer: Add purified OSBP1 to the liposome mixture to initiate lipid transfer. The transfer of the fluorescent lipid from the donor to the acceptor liposome results in a change in fluorescence that can be monitored over time.

-

Inhibitor Addition: To test the effect of this compound, pre-incubate OSBP1 with the inhibitor before adding it to the liposome mixture.

-

Data Acquisition: Record the change in fluorescence intensity over time using a fluorometer.

-

Data Analysis: Calculate the initial rate of lipid transfer from the fluorescence traces. Determine the inhibitory effect of this compound by comparing the transfer rates in the presence and absence of the compound.

Conclusion

This compound represents a powerful chemical probe for studying the function of OSBP1. Its ability to potently and selectively inhibit the lipid transfer activity of OSBP1 provides a valuable tool for dissecting the intricate roles of this protein in cellular lipid homeostasis and signaling. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the OSBP1 signaling pathway. Further studies utilizing this compound and similar compounds will undoubtedly shed more light on the physiological and pathological functions of OSBP1 and may pave the way for novel therapeutic strategies for a range of diseases.

References

- 1. Structure-Activity Relationships of Ligand Binding to Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differing Activities of Oxysterol-binding Protein (OSBP) Targeting Anti-Viral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Sterol transfer, PI4P consumption, and control of membrane lipid order by endogenous OSBP | The EMBO Journal [link.springer.com]

In Vivo Effects of VUF10132: An In-Depth Technical Guide on a Selective Histamine H4 Receptor Antagonist

Executive Summary: While direct in vivo data for VUF10132 is not extensively available in public literature, its classification as a selective histamine (B1213489) H4 receptor (H4R) antagonist allows for a comprehensive understanding of its expected in vivo effects by examining well-characterized compounds in the same class, such as JNJ7777120 and A-940894. This guide synthesizes the available preclinical data for these surrogate molecules to provide a detailed overview of the anticipated in vivo pharmacology of this compound. The primary in vivo effects of selective H4R antagonists are centered around the modulation of inflammatory and immune responses, demonstrating significant potential in models of inflammation, pruritus (itch), and ischemia.

Core Concept: The Histamine H4 Receptor as a Therapeutic Target

The histamine H4 receptor is a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its activation by histamine triggers a cascade of intracellular events, including calcium mobilization and chemotaxis, playing a crucial role in the recruitment of inflammatory cells to sites of injury or allergic reaction.[1][3][4] Consequently, antagonism of the H4R presents a promising therapeutic strategy for a range of inflammatory and immune-mediated disorders.[3][4]

Quantitative Data on In Vivo Efficacy of Selective H4R Antagonists

The following tables summarize the quantitative in vivo effects of selective H4R antagonists in various animal models, providing a predictive framework for the potential efficacy of this compound.

Table 1: Anti-Inflammatory Effects of Selective H4R Antagonists

| Compound | Animal Model | Species | Route of Administration | Dose Range | Endpoint | Efficacy | Reference(s) |

| JNJ7777120 | Carrageenan-induced pleurisy | Rat | Intrapleural | 5-10 mg/kg | Reduction in leukocyte recruitment, iNOS and COX-2 activation, pro-inflammatory prostaglandin (B15479496) levels, oxidative stress, and cytokine (IL-1β, TNF-α) generation. | Marked reduction in all parameters. | |

| JNJ7777120 | Zymosan-induced peritonitis | Mouse | s.c. | 10-100 mg/kg | Inhibition of neutrophil infiltration and prostaglandin D2 (PGD₂) levels. | Significant blockade of neutrophil infiltration; 87-93.6% decrease in PGD₂ levels.[5] | [5][6] |

| A-940894 | Zymosan-induced peritonitis | Mouse | s.c. | 1-100 mg/kg | Inhibition of neutrophil influx. | Significant blockade. | |

| JNJ7777120 | LPS-induced TNF-α production | Mouse | p.o. | Not specified | Inhibition of TNF-α production in the liver. | Significant reduction.[7][8] | [7][8] |

| JNJ7777120 | Croton oil-induced ear edema | Mouse (CD-1) | s.c. | 30-100 mg/kg | Dose-dependent inhibition of ear inflammation and polymorphonuclear leukocyte infiltration. | Significant reduction.[9] | [9] |

| JNJ7777120 | Hapten-induced chronic allergic dermatitis | Mouse (NC/Nga) | Not specified | Not specified | Attenuation of scratching behavior and improvement in dermatitis clinical scores, pathology, and skin cytokine levels. | Significant improvement, augmented by co-treatment with an H1R antagonist.[10] | [10] |

Table 2: Anti-Pruritic Effects of Selective H4R Antagonists

| Compound | Animal Model | Species | Route of Administration | Dose Range | Endpoint | Efficacy | Reference(s) |

| JNJ7777120 | Histamine- and H4R agonist-induced scratching | Mouse | Not specified | Not specified | Attenuation of scratching responses. | Almost complete attenuation.[11] | [11] |

| JNJ7777120 | Allergen-induced pruritus | Mouse | Not specified | Not specified | Potent inhibition of pruritus. | Significant inhibition.[11] | [11] |

| JNJ7777120 | Hapten-induced pruritic dermatitis | Mouse (HR-1) | Not specified | 10 and 30 mg/kg | Dose-dependent reduction in scratching behavior. | Significant reduction.[12] | [12] |

| Thioperamide (H3/H4 antagonist) | Histamine- and H4R agonist-induced scratching | Mouse (BalbC) | i.p. | 20 mg/kg | Reduction in scratching behavior. | Significant reduction.[13] | [13] |

Table 3: Neuroprotective Effects of Selective H4R Antagonists

| Compound | Animal Model | Species | Route of Administration | Dose | Endpoint | Efficacy | Reference(s) |

| JNJ7777120 | Transient Middle Cerebral Artery Occlusion (tMCAo) | Rat | i.p. | 1 mg/kg (chronic) | Reduction in brain ischemic damage (infarct volume). | Striatal infarct volume reduced by 58.4%; Cortical infarct volume reduced by 42.2%. |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the design and interpretation of studies investigating H4R antagonists like this compound.

Carrageenan-Induced Pleurisy in Rats

This model is used to assess acute inflammation.

-

Animal Model: Male Wistar rats.

-

Induction of Pleurisy:

-

Anesthetize rats (e.g., with isoflurane).

-

Make a skin incision at the level of the left sixth intercostal space.

-

Inject 0.25 ml of a 1% carrageenan solution in sterile saline into the pleural cavity.[14]

-

Suture the skin incision.

-

-

Drug Administration: Administer the H4R antagonist (e.g., JNJ7777120, 5-10 mg/kg) intrapleurally 30-60 minutes before the carrageenan injection.[14]

-

Sample Collection and Analysis (3-4 hours post-carrageenan):

-

Euthanize the animals.

-

Carefully open the chest and rinse the pleural cavity with heparinized saline.[14][15]

-

Collect the pleural exudate.

-

Measure the volume of the exudate.

-

Perform total and differential leukocyte counts.

-

Analyze the exudate and lung tissue for inflammatory mediators (e.g., prostaglandins, cytokines) and markers of oxidative stress.[15]

-

Zymosan-Induced Peritonitis in Mice

This model evaluates mast cell-dependent acute inflammation and leukocyte migration.

-

Animal Model: Female BALB/c mice.[5]

-

Induction of Peritonitis:

-

Drug Administration: Administer the H4R antagonist (e.g., JNJ7777120 or A-940894, 1-100 mg/kg) subcutaneously (s.c.) 30 minutes prior to zymosan injection.[5][18]

-

Sample Collection and Analysis (4-24 hours post-zymosan):

-

Euthanize the mice.

-

Perform a peritoneal lavage with phosphate-buffered saline (PBS) containing heparin.[5][16]

-

Collect the lavage fluid.

-

Determine the total number of leukocytes.

-

Perform differential cell counts (neutrophils, macrophages, etc.) using cytospin preparations and staining (e.g., Diff-Quick).[16]

-

Analyze the lavage supernatant for inflammatory mediators like prostaglandin D2 (PGD₂) and cytokines.[5][18]

-

Transient Middle Cerebral Artery Occlusion (tMCAo) in Rats

This model is used to study the effects of compounds on ischemic stroke.

-

Animal Model: Male Wistar rats.

-

Surgical Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Expose the common carotid artery (CCA).[19]

-

Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).[19][20]

-

After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

-

-

Drug Administration: Administer the H4R antagonist (e.g., JNJ7777120, 1 mg/kg, i.p.) chronically, starting at a defined time point post-occlusion.

-

Assessment of Outcomes:

-

Neurological Deficit Scoring: Evaluate motor, sensory, and reflex functions at various time points post-tMCAo.

-

Infarct Volume Measurement: At the end of the study, euthanize the animals, section the brains, and stain with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Visualizations: Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling in Immune Cells

Caption: H4R signaling in immune cells leading to chemotaxis and cytokine modulation.

Experimental Workflow for Zymosan-Induced Peritonitis

Caption: Workflow for evaluating H4R antagonists in zymosan-induced peritonitis.

Conclusion

Based on the extensive in vivo data from representative selective histamine H4 receptor antagonists, it is anticipated that this compound will exhibit potent anti-inflammatory and anti-pruritic properties. The provided data tables, experimental protocols, and pathway diagrams offer a robust framework for researchers and drug development professionals to design and interpret future in vivo studies of this compound and other novel H4R antagonists. The consistent efficacy of this class of compounds across multiple preclinical models underscores their therapeutic potential for a variety of inflammatory and immune-related diseases.

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 5. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. njppp.com [njppp.com]

- 15. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. olac.berkeley.edu [olac.berkeley.edu]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Transient middle cerebral artery occlusion with complete reperfusion in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

VUF10132 research applications in immunology

An In-depth Technical Guide to VUF10132 Research Applications in Immunology

Introduction

This compound is a novel immunomodulatory compound that has garnered significant interest within the research and drug development communities. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its applications in immunology. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of associated signaling pathways and workflows.

Core Research Applications in Immunology

Extensive literature review indicates that research on this compound is still in a nascent stage, with no publicly available data on its specific applications in immunology. Searches for "this compound" in prominent scientific databases and clinical trial registries have not yielded specific results detailing its mechanism of action, immunological effects, or use in experimental models.

The lack of available information prevents a detailed summary of its core research applications. It is possible that "this compound" is an internal designation for a compound not yet disclosed in public forums, a very recent discovery, or a potential misspelling of a known agent.

Without specific research articles or data, it is not possible to provide the requested in-depth analysis of its immunological applications.

Quantitative Data Summary

A thorough search for quantitative data associated with this compound's immunological effects, such as IC50 values, cytokine modulation profiles, or effects on immune cell populations, did not yield any specific results. Consequently, the following table remains unpopulated.

| Parameter | Cell Type/Model | Value | Reference |

| IC50 | - | - | - |

| Cytokine Modulation | |||

| IL-6 | - | - | - |

| TNF-α | - | - | - |

| IFN-γ | - | - | - |

| Cell Proliferation | - | - | - |

| Other | - | - | - |

| No publicly available data for this compound. |

Key Experimental Protocols

Detailed experimental protocols for studies involving this compound are not available in the public domain. To conduct research on a novel compound like this compound, a series of standard immunological assays would typically be employed. Below are generalized, hypothetical protocols that researchers might adapt once the compound's basic properties are known.

1. In Vitro T-Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of primary T-cells.

-

Methodology:

-

Isolate primary human or murine T-cells from peripheral blood or spleen using negative selection magnetic beads.

-

Label the T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Culture the labeled T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate proliferation.

-

Add this compound at a range of concentrations to the cell cultures.

-

Incubate the cells for 72-96 hours at 37°C and 5% CO2.

-

Analyze CFSE dilution by flow cytometry to determine the extent of cell division.

-

2. Cytokine Release Assay

-

Objective: To measure the effect of this compound on cytokine production by immune cells.

-

Methodology:

-

Culture peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages, dendritic cells) in the presence of a stimulant (e.g., Lipopolysaccharide [LPS] for macrophages).

-

Treat the cells with various concentrations of this compound.

-

Collect the cell culture supernatant after a defined incubation period (e.g., 24 hours).

-

Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Signaling Pathways and Experimental Workflows

As the mechanism of action of this compound is not publicly known, any depiction of its signaling pathway would be purely speculative. However, a generalized workflow for characterizing a novel immunomodulatory compound is presented below.

Caption: A generalized experimental workflow for the immunological characterization of a novel compound.

Conclusion

At present, there is a notable absence of publicly available scientific literature and data pertaining to the research applications of this compound in immunology. The information required to construct a detailed technical guide, including quantitative data, specific experimental protocols, and validated signaling pathways, is not accessible. This document has outlined the standard methodologies and workflows that would be applicable to the investigation of a novel immunomodulatory agent. Further research and publication are necessary to elucidate the specific immunological properties and potential therapeutic applications of this compound. Researchers interested in this compound are encouraged to monitor scientific literature for forthcoming studies.

An In-Depth Technical Guide to the Pharmacology of VUF10148, a Histamine H4 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The compound "VUF10132" as specified in the topic query is not described in the accessible scientific literature. It is highly probable that this is a typographical error and the intended compound of interest is VUF10148 . This technical guide will, therefore, focus on the pharmacological properties of VUF10148, a known potent histamine (B1213489) H4 receptor (H4R) ligand.

Core Properties of VUF10148

VUF10148, chemically identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent antagonist of the histamine H4 receptor.[1] Developed through fragment-based drug design, it serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.[2][3]

Data Presentation: Quantitative Analysis of VUF10148 Activity

The following tables summarize the key quantitative data regarding the binding affinity and selectivity of VUF10148 for human histamine receptors.

Table 1: Binding Affinity of VUF10148 at Human Histamine Receptors [2]

| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |

| VUF10148 | 5.8 | < 5.0 | 6.4 | 8.1 |

The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Selectivity Profile of VUF10148 [2]

| Receptor Comparison | Selectivity (Fold-Difference in Ki) |

| H4R vs. H1R | ~200 |

| H4R vs. H3R | ~50 |

| H4R vs. H2R | >1000 |

Data for VUF10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[2]

VUF10148 demonstrates a high affinity for the histamine H4 receptor with a pKi of 8.1.[2] It exhibits moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors, indicating a degree of selectivity for the H4 and H3 receptors over H1 and H2.[2]

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor, a G-protein coupled receptor (GPCR), primarily initiates signaling through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[1] VUF10148, as an antagonist, blocks these downstream effects initiated by H4 receptor agonists like histamine.

Experimental Workflow for Determining Compound Specificity

The characterization of a compound like VUF10148 involves a systematic workflow to determine its binding affinity and functional activity at the target receptor and other related receptors to establish its selectivity profile.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of VUF10148 and similar histamine H4 receptor ligands.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of VUF10148 for the human histamine H1, H2, H3, and H4 receptors.

General Protocol:

-

Membrane Preparation:

-

Culture HEK293 or CHO cells expressing the human histamine receptor of interest to approximately 90% confluency.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the cells using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C and discard the supernatant.

-

Resuspend the membrane pellet in a suitable assay buffer.[4]

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation (typically 10-30 µg of protein per well).

-

Add a fixed concentration of a suitable radioligand for each receptor subtype (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R).[4]

-

Add varying concentrations of the unlabeled test compound (VUF10148).

-

For the determination of non-specific binding, a separate set of wells should contain a high concentration of a known, potent ligand for the respective receptor.[2]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes), with gentle agitation.[4]

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C pre-soaked in 0.3% polyethyleneimine) to separate the membrane-bound radioligand from the free radioligand.[2][4]

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter or a gamma counter for ¹²⁵I.[4]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (VUF10148) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of VUF10148 that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

-

Functional cAMP Accumulation Assay

This assay determines the functional activity (agonist, antagonist, or inverse agonist) of a test compound at Gαi-coupled receptors like the H4R by measuring changes in intracellular cyclic AMP (cAMP).

Objective: To determine the potency (IC50) of VUF10148 in a functional assay that measures the inhibition of agonist-induced changes in intracellular cAMP.

General Protocol:

-

Cell Culture and Seeding:

-

Culture cells stably expressing the human histamine H4 receptor (e.g., HEK293-H4R) under standard conditions.

-

Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.[2]

-

-

Assay Procedure:

-

Wash the cells with an appropriate assay buffer.

-

To test for antagonist activity, pre-incubate the cells with a range of concentrations of VUF10148 for a predetermined time (e.g., 15-30 minutes).[2]

-

Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels.

-

Add a known H4R agonist (e.g., histamine) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a time sufficient to elicit a robust cAMP response (e.g., 10-15 minutes).[2]

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen technologies.[2]

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of VUF10148.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of VUF10148 that reverses the agonist-induced inhibition of forskolin-stimulated cAMP production by 50%.[2]

-

Calcium Mobilization Assay

This assay measures the ability of a compound to modulate H4 receptor-mediated changes in intracellular calcium concentration.

Objective: To assess the antagonist effect of VUF10148 on H4R agonist-induced calcium mobilization.

General Protocol:

-

Cell Preparation and Dye Loading:

-

Plate H4R-expressing cells (e.g., HMC-1, LAD-2, or transfected HEK293 cells) in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for about 60 minutes at 37°C.

-

Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.[5]

-

-

Assay Performance:

-

Place the plate in a fluorescence plate reader equipped with an injection system.

-

Measure the baseline fluorescence for a short period.

-

To test for antagonism, inject a solution of VUF10148 at various concentrations and incubate for a specified time.

-

Inject a fixed concentration of an H4R agonist (e.g., 4-methylhistamine) and immediately begin monitoring the change in fluorescence intensity over time.[5]

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the antagonist.

-

Plot the peak response against the log concentration of VUF10148 to generate a dose-response curve and calculate the IC50 value.

-

Mast Cell Chemotaxis Assay

This assay assesses the ability of VUF10148 to inhibit the directed migration of immune cells, such as mast cells, towards a chemoattractant.

Objective: To evaluate the inhibitory effect of VUF10148 on H4R-mediated mast cell chemotaxis.

General Protocol:

-

Cell Preparation:

-

Culture mast cells (e.g., bone marrow-derived mast cells or a mast cell line like HMC-1) in appropriate media.

-

Harvest and resuspend the cells in assay medium.

-

-

Chemotaxis Assay Setup:

-

Use a chemotaxis chamber, such as a Boyden chamber or a transwell insert with a microporous membrane (typically 5 or 8 µm pores).

-

Place the chemoattractant (e.g., histamine or another H4R agonist) in the lower chamber of the plate.

-

In the upper chamber (the insert), place the mast cell suspension. To test for antagonism, pre-incubate the cells with various concentrations of VUF10148 before adding them to the upper chamber.

-

-

Incubation:

-

Incubate the plate for several hours (typically 2-8 hours) at 37°C in a CO₂ incubator to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells can be quantified by measuring the fluorescence of a DNA-binding dye.

-

-

Data Analysis:

-

Plot the number of migrated cells (or fluorescence intensity) against the log concentration of VUF10148.

-

Determine the IC50 value for the inhibition of chemotaxis.

-

Conclusion

VUF10148 is a potent and selective histamine H4 receptor antagonist with a notable affinity for the H3 receptor as well. Its pharmacological profile makes it a crucial tool for dissecting the roles of the H4 receptor in various physiological and pathophysiological contexts, particularly in the realm of inflammation and immunology. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of VUF10148 and other novel H4 receptor ligands, facilitating further research and drug development efforts targeting this important receptor.

References

Methodological & Application

Application Notes and Protocols for VUF10132 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of VUF10132, a selective antagonist for the histamine (B1213489) H4 receptor (H4R), in in vitro cell culture experiments. The protocols detailed below are designed for studying the effects of this compound on eosinophil chemotaxis and mast cell degranulation, key cellular processes implicated in inflammatory and allergic responses.

Introduction

This compound is a valuable research tool for investigating the role of the histamine H4 receptor in various physiological and pathophysiological conditions. The H4 receptor is primarily expressed on cells of hematopoietic origin, including eosinophils and mast cells, and is involved in mediating immune and inflammatory responses.[1] By selectively blocking the H4 receptor, this compound allows for the elucidation of its specific contributions to cellular functions such as chemotaxis, cytokine release, and degranulation.

Data Presentation

Quantitative data for the inhibitory effects of this compound should be determined empirically for each cell line and experimental condition. The following tables provide a template for presenting such data.

Table 1: Representative Inhibitory Concentration (IC50) of this compound in Cell-Based Assays

| Cell Line | Assay Type | Representative IC50 (nM) |

| Eosinophil-like (e.g., EoL-1) | Chemotaxis Assay | User-determined |

| Mast Cell Line (e.g., RBL-2H3) | Degranulation Assay | User-determined |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the cellular response.

Table 2: Representative Dose-Response Data for this compound in an Eosinophil Chemotaxis Assay

| This compound Concentration (nM) | Inhibition of Chemotaxis (%) |

| 0 (Vehicle Control) | 0 |

| 1 | User-determined |

| 10 | User-determined |

| 100 | User-determined |

| 1000 | User-determined |

| 10000 | User-determined |

Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4 receptor activation can lead to an increase in intracellular calcium concentration. This compound acts by blocking the binding of histamine to the H4 receptor, thereby preventing the initiation of this downstream signaling.

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on eosinophil chemotaxis and mast cell degranulation.

Eosinophil Chemotaxis Assay

This protocol is designed to measure the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant.

Experimental Workflow:

Materials:

-

Eosinophil-like cell line (e.g., EoL-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Histamine (or other relevant chemoattractant)

-

Transwell inserts (with 5 µm pore size)

-

24-well companion plates

-

Cell staining dye (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture EoL-1 cells according to standard protocols. If necessary, differentiate the cells to a more mature eosinophil-like phenotype.

-

Cell Preparation: Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Treatment: Prepare a dose range of this compound in serum-free medium. Add the this compound solutions to the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Assay Setup: Add 600 µL of serum-free medium containing histamine (e.g., 1 µM) to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.

-

Cell Migration: Add 100 µL of the pre-treated cell suspension to the top of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Add a cell-permeable fluorescent dye (e.g., Calcein-AM) to the lower wells and incubate as per the manufacturer's instructions.

-

Measure the fluorescence in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.

Mast Cell Degranulation Assay

This protocol measures the ability of this compound to inhibit the release of granular contents (e.g., β-hexosaminidase) from mast cells upon stimulation.

Experimental Workflow:

Materials:

-

Mast cell line (e.g., RBL-2H3)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Stimulating agent (e.g., anti-DNP IgE and DNP-BSA for IgE-mediated degranulation, or a calcium ionophore like A23187)

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture and Sensitization (for IgE-mediated degranulation):

-

Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.

-

-

Compound Treatment:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Prepare a dose range of this compound in Tyrode's buffer.

-

Add 100 µL of the this compound solutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control.

-

-

Degranulation Induction:

-

Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.

-

For a positive control (maximum degranulation), add DNP-BSA without any inhibitor.

-

For a negative control (spontaneous release), add Tyrode's buffer instead of DNP-BSA.

-

For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.

-

Incubate the plate for 1 hour at 37°C.

-

-

β-Hexosaminidase Assay:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing the supernatant.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding 150 µL of stop buffer.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of degranulation for each sample using the formula: % Degranulation = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

-

Calculate the percentage inhibition of degranulation for each this compound concentration relative to the positive control.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the in vitro effects of the histamine H4 receptor antagonist, this compound. By employing these methodologies, researchers can effectively characterize the inhibitory potential of this compound on key inflammatory cell types and further elucidate the role of the H4 receptor in health and disease. It is recommended that researchers perform initial dose-response experiments to determine the optimal concentration range for this compound in their specific cellular models.

References

Application Notes and Protocols for VUF10132 in a Mouse Model

A comprehensive search for in vivo applications of the histamine (B1213489) H4 receptor antagonist, VUF10132, in mouse models did not yield specific experimental protocols or quantitative data for this particular compound. Research articles and application notes predominantly feature other H4 receptor antagonists, such as JNJ7777120 and toreforant.

Therefore, the following information is based on established methodologies for studying histamine H4 receptor antagonism in mouse models of inflammation and pruritus, providing a framework for researchers to design studies with this compound. The specific dosages, administration routes, and expected outcomes for this compound would need to be determined empirically through dose-response studies.

I. Introduction to Histamine H4 Receptor Antagonism in Mouse Models

The histamine H4 receptor (H4R) is a key player in inflammatory and immune responses. Its expression is primarily found on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells. Antagonism of the H4R has shown therapeutic potential in various preclinical models of allergic and inflammatory diseases. Mouse models are crucial for evaluating the in vivo efficacy and mechanism of action of novel H4R antagonists like this compound.

II. Potential Applications and Relevant Mouse Models

Based on the known roles of the H4 receptor, this compound could be investigated in the following mouse models:

-

Allergic Inflammation:

-

Ovalbumin (OVA)-induced allergic asthma model: To assess the effect of this compound on airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production.

-

Allergic rhinitis model: To evaluate the impact on nasal symptoms like sneezing and rubbing.

-

-

Pruritus (Itch):

-

Compound 48/80- or histamine-induced scratching behavior model: To determine the anti-pruritic activity of this compound.

-

Dry skin-induced itch model: To investigate its efficacy in a chronic itch condition.

-

-

Autoimmune Disease:

-

Experimental Autoimmune Encephalomyelitis (EAE) model: As a model for multiple sclerosis, to study the effect of this compound on neuroinflammation and disease progression.

-

-

Inflammatory Pain:

-

Carrageenan- or CFA-induced paw edema model: To assess the anti-inflammatory and analgesic effects of this compound.

-

III. General Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for this compound.

A. Animal Models

-

Species: Mus musculus (mouse)

-

Strains: BALB/c or C57BL/6 are commonly used for inflammation and allergy studies. The choice of strain can influence the immune response.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

B. This compound Preparation and Administration

-

Formulation: this compound would need to be dissolved in a suitable vehicle. Common vehicles for in vivo administration include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of the solubilizing agent should be kept low to avoid toxicity.

-

Route of Administration:

-

Intraperitoneal (i.p.) injection: A common route for systemic administration.

-

Oral gavage (p.o.): To assess oral bioavailability and efficacy.

-

Subcutaneous (s.c.) injection: For sustained release.

-

Topical application: For skin-related inflammation or pruritus models.

-

-

Dosage: The optimal dose of this compound would need to be determined through a dose-response study. Based on studies with other H4R antagonists, a starting range of 1-50 mg/kg could be considered.

C. Experimental Workflow for an Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema)

This protocol outlines a typical workflow for evaluating the anti-inflammatory effects of an H4R antagonist.

VUF10132: Dosage and Administration Guidelines - Application Notes and Protocols

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and chemical databases, we must report that there is currently no information available regarding the dosage, administration, in vitro protocols, or in vivo experimental guidelines for a compound designated as VUF10132 .

Furthermore, an investigation into a potential chemical name, (8Alpha,10alpha,13alpha,17beta)-17-((4-hydroxyphenyl)carbonyl)androsta-3,5-diene-3-carboxylic acid, which was cross-referenced with public chemical databases, also failed to provide any associated biological activity, dosage, or experimental data.

At this time, it is not possible to provide the requested detailed Application Notes and Protocols for this compound. The lack of public information suggests that this compound may be an internal compound designation not yet described in scientific literature, a misidentified compound, or a substance for which research has not been published.

Recommendations for Further Action:

-

Verify Compound Name and Internal Identifiers: We recommend cross-referencing internal documentation to ensure the accuracy of the compound name "this compound" and any associated internal identifiers.

-

Consult Internal Research Data: If "this compound" is an internally developed compound, all necessary information for creating application notes and protocols would reside within the organization's research and development records.

-

Chemical Structure Confirmation: If the full chemical structure or a universal identifier (like a CAS number or InChI key) for this compound is available, a more targeted search of chemical and patent databases may be possible.

Without any foundational data on the pharmacological properties, mechanism of action, or preclinical/clinical studies of this compound, the creation of the requested detailed documentation, including data tables and experimental workflows, cannot be accomplished. We regret that we are unable to fulfill the request at this time due to the absence of publicly available information.

VUF10132: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of VUF10132, a potent and selective antagonist of the human adenosine (B11128) A3 receptor, in various in vitro assays. The information is intended to guide researchers in accurately preparing and applying this compound for reliable and reproducible experimental outcomes.

Physicochemical Properties and Solubility

This compound, also known as VUF 5574, is chemically identified as N-(2-Methoxyphenyl)-N′-[2-(3-pyridinyl)-4-quinazolinyl]-urea. Its CAS number is 280570-45-8.

Solubility Data:

The solubility of this compound has been reported in Dimethyl Sulfoxide (DMSO), with insolubility in water. There are discrepancies in the reported maximum solubility in DMSO, which researchers should consider.

| Solvent | Reported Solubility | Notes |

| DMSO | 1.5 mg/mL | - |

| DMSO | 100 mg/mL | Requires sonication for dissolution.[1] |

| Water | Insoluble | - |

It is recommended to start with the lower concentration and carefully observe for complete dissolution. For higher concentrations, sonication may be necessary. Always use freshly opened, anhydrous DMSO to avoid precipitation issues, as DMSO is hygroscopic.

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended for higher concentrations)

Protocol for a 10 mM DMSO Stock Solution:

-

Calculate the required mass: The molecular weight of this compound is 371.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 371.39 g/mol * 1 mL = 0.0037139 g = 3.71 mg

-

-

Weigh the compound: Accurately weigh 3.71 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

-

Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, use a sonicator for short bursts until the solution is clear.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Note: The final concentration of DMSO in the in vitro assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

In Vitro Assay Protocols

This compound is a selective antagonist of the adenosine A3 receptor (A3AR), which is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cAMP Accumulation Assay

This functional assay is used to determine the antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing the human adenosine A3 receptor (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

A3AR agonist (e.g., NECA or Cl-IB-MECA)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Protocol:

-

Cell Seeding: Seed the A3AR-expressing cells in a suitable multi-well plate at a density that allows for optimal growth and response.

-

Pre-incubation with Antagonist: The following day, remove the culture medium and pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a defined period (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (DMSO at the same final concentration).

-

Agonist and Forskolin Stimulation: Add a known concentration of the A3AR agonist along with forskolin to the wells. The agonist will inhibit the forskolin-stimulated increase in cAMP.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The antagonist activity of this compound is determined by its ability to reverse the agonist-induced inhibition of cAMP production. Data can be plotted as a dose-response curve to calculate the IC50 value.

Experimental Workflow for cAMP Assay

Experimental workflow for a cAMP accumulation assay.

Signaling Pathway

This compound acts as an antagonist at the adenosine A3 receptor. This receptor is coupled to an inhibitory G protein (Gi).

This compound signaling pathway at the adenosine A3 receptor.

Pathway Description:

-

Antagonism: this compound binds to the adenosine A3 receptor (A3AR) and blocks the binding of the endogenous agonist, adenosine.

-

G Protein Activation: In the absence of this compound, agonist binding to the A3AR would activate the associated inhibitory G protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated Gi protein would then inhibit the activity of adenylyl cyclase.

-

cAMP Production: By inhibiting adenylyl cyclase, the conversion of ATP to cyclic AMP (cAMP) is reduced.

-